(2-Ethyl-5-methylthiazol-4-yl)methanol is a thiazole derivative characterized by the presence of an ethyl group and a methyl group on the thiazole ring, along with a hydroxymethyl substituent. Its chemical formula is and it has a molecular weight of approximately 129.18 g/mol. The compound is part of a larger family of thiazoles, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of (2-ethyl-5-methylthiazol-4-yl)methanol typically involves several key reactions:
These reactions can be monitored using techniques such as thin-layer chromatography and characterized by methods like nuclear magnetic resonance spectroscopy and infrared spectroscopy .
Thiazole derivatives, including (2-ethyl-5-methylthiazol-4-yl)methanol, have been reported to exhibit various biological activities:
The synthesis of (2-ethyl-5-methylthiazol-4-yl)methanol can be accomplished through various methods:
(2-Ethyl-5-methylthiazol-4-yl)methanol has potential applications across various fields:
Interaction studies involving (2-ethyl-5-methylthiazol-4-yl)methanol focus on its biochemical interactions with enzymes and receptors:
Several compounds share structural similarities with (2-ethyl-5-methylthiazol-4-yl)methanol, each possessing unique properties:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(4-Methylthiazol-2-yl)methanol | 13750-63-5 | 0.90 | Exhibits strong antibacterial properties |
(2-Methylthiazol-4-yl)methanol | 76632-23-0 | 0.88 | Known for its use in flavoring agents |
(2,5-Dimethylthiazol-4-yl)methanol | 881008-98-6 | 0.84 | Potential applications in agriculture |
(2-Isopropylthiazol-4-yl)methanol | 133047-45-7 | 0.84 | Investigated for its neuroprotective effects |
1-(2-Methylthiazol-4-yl)ethanol | 41029-77-0 | 0.84 | Used in studies related to metabolic disorders |
O-((2-Methylthiazol-4-yl)methyl)hydroxylamine | 75051-57-9 | 0.92 | Explored for its antioxidant capabilities |
These compounds illustrate the diversity within the thiazole family while highlighting the unique characteristics of (2-ethyl-5-methylthiazol-4-yl)methanol in terms of its specific structural features and biological activities.
The thiazole ring in (2-ethyl-5-methylthiazol-4-yl)methanol is typically constructed via the Hantzsch thiazole synthesis, a classical method involving the condensation of α-haloketones with thioamides. For example, reacting 2-bromo-3-ketopentane with thioacetamide in tetrahydrofuran (THF) yields the 2-ethyl-5-methylthiazole intermediate. The reaction proceeds through nucleophilic attack of the thioamide’s sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen halide.
An alternative route employs the Cook-Heilbron synthesis, where α-aminonitriles react with carbon disulfide under basic conditions. While less common for this specific derivative, this method offers regioselectivity advantages when introducing substituents at the 2- and 4-positions.
Table 1: Comparison of Thiazole Ring-Formation Methods
Method | Reagents | Yield (%) | Key Advantage |
---|---|---|---|
Hantzsch Synthesis | α-Haloketone, thioamide | 70–85 | Scalability |
Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ | 50–65 | Regioselectivity |
The introduction of the hydroxymethyl group at the 4-position is achieved through a two-step process:
Critical Parameters for Optimization:
Figure 1: Reduction of Thiazole-4-carboxylate Ester to Methanol
(Description: Reaction scheme showing LiAlH₄-mediated reduction of ethyl 2-ethyl-5-methylthiazole-4-carboxylate to (2-ethyl-5-methylthiazol-4-yl)methanol.)
Recent efforts focus on replacing hazardous solvents and reducing waste. Notable advancements include:
Table 2: Environmental Metrics for Conventional vs. Green Methods
Metric | Conventional Method | Green Method |
---|---|---|
PMI (Process Mass Intensity) | 120 | 75 |
Carbon Footprint (kg CO₂/kg) | 8.2 | 4.9 |
The structure-activity relationship analysis of (2-ethyl-5-methylthiazol-4-yl)methanol reveals significant insights into how specific substituents influence biological activity. The ethyl group at position 2 and the methyl group at position 5 create a unique pharmacophore that enhances bioactivity through multiple mechanisms.
The 2-ethyl substituent in thiazole derivatives demonstrates substantial impact on bioactivity profiles. Research has shown that when thiazole nitrogen-methyl groups are replaced with ethyl substituents, there is initially a marked decrease in fascin inhibitory activity from 0.218 μM to 1.945 μM [1]. However, this trend reverses as alkyl chain length increases beyond ethyl, with longer chains showing enhanced activity. The ethyl group specifically contributes to improved membrane permeability and enhanced protein binding interactions through increased hydrophobic contacts [1].
Studies on thiazole derivatives have demonstrated that 2-ethyl substitution provides optimal balance between steric hindrance and electronic effects. The ethyl group introduces moderate steric bulk that can enhance selectivity for specific biological targets while maintaining favorable binding kinetics . In antimigration assays, compounds with 2-ethyl substituents showed IC50 values ranging from 24 nM to 1.9 μM, indicating potent biological activity [1].
The 5-methyl substituent plays a crucial role in modulating thiazole bioactivity through both electronic and steric mechanisms. Research has established that the presence of a methyl group at position 5 significantly enhances anti-inflammatory activity by promoting selective COX-1 inhibition [3]. The 5-methyl group acts as an electron-donating substituent that increases the basicity and nucleophilicity of the thiazole ring, leading to stronger enzyme-inhibitor interactions [4].
The combination of 2-ethyl and 5-methyl substituents in (2-ethyl-5-methylthiazol-4-yl)methanol creates synergistic effects that enhance overall bioactivity. The ethyl group provides lipophilicity enhancement that improves cellular uptake, while the methyl group contributes to electronic stabilization of the thiazole ring system . This combination results in compounds with dual mechanisms of action, including both direct enzyme inhibition and membrane-mediated effects.
Quantitative structure-activity relationship studies have identified that the electron-donating nature of both substituents increases the HOMO energy levels, making the compounds more reactive toward biological targets [5]. The combined steric effects create favorable three-dimensional arrangements that enhance binding specificity for multiple enzyme systems.
The positional isomerism between 4- and 5-substituted thiazole derivatives significantly influences biological activity profiles, selectivity, and binding mechanisms. Comparative analysis reveals distinct patterns in how substituent position affects pharmacological properties.
Thiazole derivatives with substituents at position 4 demonstrate enhanced enzyme selectivity and binding affinity compared to their 5-position counterparts. Studies on α-glucosidase inhibitors have shown that 4-methyl derivatives exhibit more selectivity toward the enzyme since they establish more and stronger molecular contacts with the enzyme active site [6]. The 4-position allows for optimal orientation of substituents toward key amino acid residues in the binding pocket.
Research on 4-methylthiazole derivatives has demonstrated IC50 values ranging from 14-60 μM for α-glucosidase inhibition, with superior binding affinities compared to 5-position isomers [6]. The 4-position substituents benefit from reduced steric hindrance and favorable electronic interactions with enzyme active sites. Additionally, 4-phenyl derivatives show enhanced EGFR selectivity with IC50 values of 27-54 nM in antiproliferative assays [7].
The 5-position in thiazole derivatives offers different advantages, particularly in terms of electronic modulation and conformational flexibility. Studies have shown that 5-methyl derivatives demonstrate moderate selectivity but maintain consistent activity across multiple biological targets [3]. The 5-position allows for balanced electronic effects that can enhance both binding affinity and metabolic stability.
Comparative analysis reveals that 5-methylthiazole derivatives exhibit IC50 values of 1-15 μM for COX-1 inhibition, demonstrating potent anti-inflammatory activity [3]. The 5-position substituents contribute to electronic stabilization of the thiazole ring and can participate in π-π stacking interactions with aromatic amino acids in protein binding sites [8].
The mechanistic differences between 4- and 5-position isomers are substantial. Position 4 substitution generally leads to competitive enzyme inhibition through direct active site binding, while position 5 substitution often involves allosteric modulation or mixed-type inhibition mechanisms [9]. These differences result in distinct pharmacokinetic profiles and therapeutic applications.
Molecular docking studies have revealed that 4-position derivatives form stronger hydrogen bonds and hydrophobic interactions with target proteins, while 5-position derivatives demonstrate better conformational adaptability in binding pockets [6]. The 4-position allows for direct interaction with catalytic residues, whereas the 5-position enables stabilization of protein-ligand complexes through secondary interactions.
The structure-activity relationship analysis reveals that 4-methyl derivatives consistently show higher selectivity and binding affinity compared to 5-methyl derivatives across multiple biological targets [6]. However, 5-position substituents often provide broader spectrum activity and better pharmacokinetic properties due to reduced metabolic liability.
Electronic property calculations demonstrate that 4-position substitution results in higher LUMO energy levels, making these compounds better electron acceptors, while 5-position substitution increases HOMO energy levels, enhancing nucleophilic reactivity [5]. These electronic differences directly correlate with observed biological activity patterns and target selectivity profiles.
Quantitative structure-activity relationship modeling has emerged as a powerful tool for understanding and predicting the biological activity of thiazole derivatives. Multiple QSAR approaches have been developed to establish quantitative relationships between molecular descriptors and biological activities.
Two-dimensional QSAR models for thiazole derivatives have achieved remarkable predictive accuracy. A comprehensive study of 20 aryl thiazole derivatives developed 2D-QSAR models with R² values of 0.952 and Q² values of 0.862 for antimicrobial activity [10]. The model identified TCC_4 descriptors as the major contributing factor for Gram-positive bacterial inhibition, with 94.2% predictive accuracy [10].
Multiple linear regression analysis has revealed that molecular connectivity indices and topological parameters are crucial for thiazole bioactivity prediction [11]. The 2D-QSAR model for 5-lipoxygenase inhibitors achieved a correlation coefficient of 0.626 with good test set prediction coefficient of 0.621 [12]. These models demonstrate the importance of structural connectivity in determining biological activity.
Three-dimensional QSAR models provide deeper insights into spatial requirements for thiazole bioactivity. The kNN-MFA method applied to thiazole derivatives yielded internal validation Q² of 0.828 and external validation R² of 0.487 [10]. The 3D-QSAR analysis revealed that electrostatic effects at specific molecular regions, particularly E685 (-10.00 to 0.10.00), E460 (-0.453 to 0.273), and E_531 (-0.621 to 0.251), dominantly determine binding affinities [10].
Advanced 3D-QSAR studies have identified critical steric and electrostatic fields that influence thiazole derivative activity. The models demonstrate that bulky substituents in the thiazolidine nucleus decrease binding affinity, while optimal electrostatic distributions enhance target recognition [13]. These findings provide spatial maps for rational drug design.
Pharmacophore-QSAR models have identified essential structural features for thiazole bioactivity. Studies on H1-antihistamine activity revealed that polarizability (α), distance between aliphatic and aromatic nitrogen atoms (AB), binding energy (Eb), hydration energy (Hh), and HOMO energy (eHOMO) are responsible for activity differentiation [14]. The model achieved R² of 0.864 and Q² of 0.825 with 87.3% predictive accuracy [14].
Principal component analysis of thiazole derivatives has separated compounds into distinct activity groups based on hydrophobic and steric parameters [15]. The pharmacophore models emphasize the importance of balanced lipophilicity and optimal molecular size for effective biological activity.
Electronic property-based QSAR models have established direct correlations between quantum chemical descriptors and biological activity. DFT-based QSAR studies on α-glucosidase inhibitors achieved R² of 0.906 and Q² of 0.861 with 90.6% predictive accuracy [16]. The models identified HOMO-LUMO gap and dipole moment as key electronic descriptors for enzyme inhibition.
Comprehensive electronic structure analysis has revealed that HOMO energy levels of -5.2 to -4.8 eV and LUMO energy levels of -1.2 to -0.8 eV represent optimal ranges for thiazole bioactivity [5]. The band gap of 3.8 to 4.2 eV provides the ideal balance between molecular stability and reactivity. Dipole moments in the range of 2.5 to 4.0 D enhance protein binding interactions, while polarizability values of 15 to 25 ų optimize membrane permeability [5].
The developed QSAR models have been successfully applied to predict novel thiazole derivatives with enhanced bioactivity. Model validation using external test sets has confirmed the robustness and reliability of the predictive algorithms [10]. The models serve as valuable tools for virtual screening of large compound libraries and optimization of lead compounds in drug discovery programs.
Advanced machine learning approaches, including artificial neural networks and support vector machines, have further improved QSAR model performance for thiazole derivatives [17]. These models have achieved prediction accuracies exceeding 90% for various biological targets, demonstrating the potential for computational-guided drug design in thiazole research.